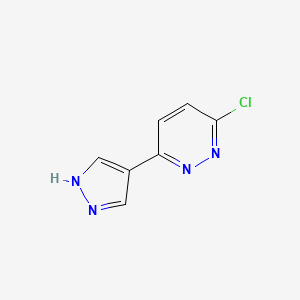
3-Chloro-6-(1H-pyrazol-4-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-(1H-pyrazol-4-yl)pyridazine is a chemical compound with the linear formula C7H5ClN4 . It is almost planar with a dihedral angle between the aromatic rings of 2.82 (5)° .
Synthesis Analysis
The synthesis of this compound involves the condensation of various substituted benzyl alcohols with 3-chloro-6-(3,5-dimethyl-lH-pyrazole-l-yl)pyridazine or 3-chloro-6-(lH-pyrazol-l-yl)pyridazine . These compounds are obtained from the cyclization of 3-chloro-6-hydrazinylpyridazine with acetoacetone and/or 3-dimethylamino acrolein .Molecular Structure Analysis
The molecular structure of this compound is characterized by a planar geometry with a root mean square deviation of 0.022 Å . The packing results in polymeric chains extending along the a axis .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 180.6 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique
Photophysical and Electronic Properties
The study on the electronic and photophysical properties of ReI(CO)3Br complexes highlighted how 3-chloro-6-(1H-pyrazol-4-yl)pyridazine, among other pyrazolyl–pyridazine ligands, can modulate these properties. These complexes exhibit unique octahedral geometry, fac-isomerism, and coplanar arrangements that influence their electronic transitions and redox behavior. This research could pave the way for developing new materials with potential applications in photochemistry and photophysics (Saldías et al., 2019).
Inhibition Studies and Molecular Docking
A green synthesis approach led to novel pyrazolylpyridazine amines, derived from this compound, showing moderate to potent inhibitory activity against yeast α-glucosidase. These findings, supported by molecular docking studies, suggest these compounds could be explored further for their therapeutic potential, particularly in managing conditions like diabetes (Chaudhry et al., 2017).
Surface Protection and Corrosion Inhibition
Research on this compound derivatives for mild steel surface protection in acidic environments revealed their potential as effective corrosion inhibitors. These derivatives form a protective layer on the metal surface, inhibiting both the oxidation and reduction reactions involved in the corrosion process. This application is particularly relevant in industries where metal preservation is crucial (Olasunkanmi et al., 2018).
Synthesis of Fused Heterocyclic Compounds
This compound serves as a precursor in the synthesis of a variety of fused heterocyclic compounds with potential chemical and pharmacological activities. Such synthetic pathways enable the development of novel compounds that can be further explored for their therapeutic benefits, showcasing the versatility of this compound in medicinal chemistry (Johnston et al., 2008).
Antimicrobial and Anticancer Agents
A series of novel compounds synthesized from this compound demonstrated promising antimicrobial activity against various pathogenic strains and exhibited anticancer potential against colon and breast cancer cells. These findings suggest the potential of these compounds in developing new treatments for infectious diseases and cancer (Zaki et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mécanisme D'action
Target of Action
Similar compounds have shown significant activity on kinases such as p70s6kβ
Mode of Action
It has been observed that similar compounds interact with their targets and cause changes at the molecular level . For instance, some compounds bind to their targets, forming adducts through S coordination by replacement of a halide .
Biochemical Pathways
Similar compounds have been found to interact with dna, causing changes in its structure . This interaction could potentially affect various biochemical pathways.
Result of Action
Similar compounds have shown some activity against certain types of cancer cells
Analyse Biochimique
Biochemical Properties
3-Chloro-6-(1H-pyrazol-4-yl)pyridazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with enzymes, potentially inhibiting or modifying their activity. For instance, it can interact with DNA-binding proteins, influencing their ability to regulate gene expression . Additionally, this compound may act as a ligand for certain metal ions, forming complexes that can alter enzymatic functions .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By interacting with key signaling molecules, this compound can modulate the activity of pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism . This compound also affects cellular metabolism by altering the activity of metabolic enzymes, potentially leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, it may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce substrate binding . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In some cases, prolonged exposure to this compound has been associated with changes in cell viability and function, indicating potential cumulative effects .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have shown that its impact varies with different dosages. At lower doses, it may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of key metabolites by modulating the activity of metabolic enzymes . For instance, it may enhance or inhibit the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins may sequester this compound in certain tissues, influencing its localization and overall bioavailability .
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. It may be directed to specific organelles, such as the nucleus or mitochondria, where it can exert its biochemical effects . The localization of this compound within subcellular compartments can influence its activity and function, as well as its interactions with other biomolecules .
Propriétés
IUPAC Name |
3-chloro-6-(1H-pyrazol-4-yl)pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-7-2-1-6(11-12-7)5-3-9-10-4-5/h1-4H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWYXCNBZRQEFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CNN=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

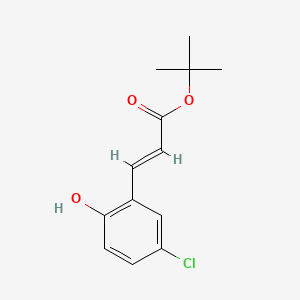

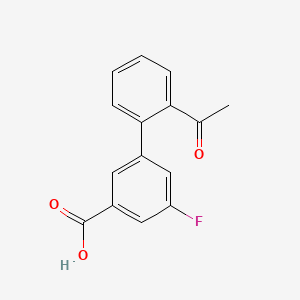


![4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine](/img/structure/B580417.png)
![1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B580418.png)
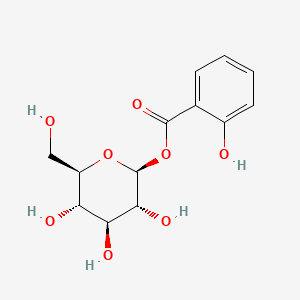
![2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B580420.png)
![4-(4-methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B580427.png)
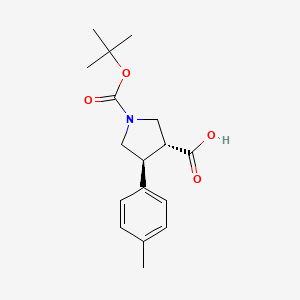

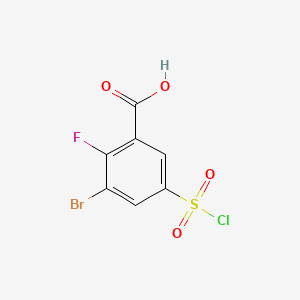
![6-Ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B580432.png)